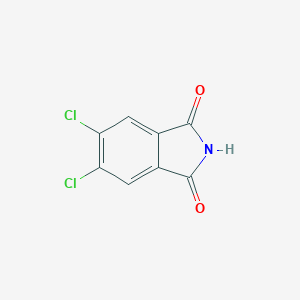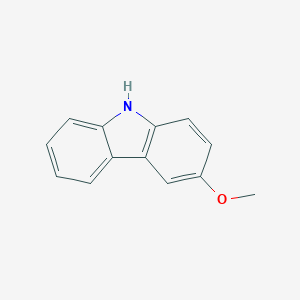
Tetramethyl-1,3-dimethoxydisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl-1,3-dimethoxydisiloxane is an organosilicon compound with the molecular formula C6H18O3Si2. It is characterized by the presence of two silicon atoms bonded to methyl and methoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
C6H18O3Si2C_6H_{18}O_3Si_2C6H18O3Si2
. It is a member of the organosilane ester family . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Target of Action
As an organosilane ester, it may interact with various biological molecules, potentially modifying their properties or functions .
Mode of Action
As an organosilane, it may undergo hydrolysis in the presence of water, leading to the formation of silanols . These silanols can further react with other compounds, potentially leading to various downstream effects.
Pharmacokinetics
Its hydrolytic sensitivity suggests that it may react slowly with moisture/water , which could impact its bioavailability and pharmacokinetics.
Result of Action
As an organosilane, it may interact with various biological molecules, potentially modifying their properties or functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tetramethyl-1,3-dimethoxydisiloxane. For instance, its hydrolytic sensitivity suggests that the presence of moisture or water could influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl-1,3-dimethoxydisiloxane can be synthesized through the hydrosilylation of alkenes and alkynes. This process involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, typically catalyzed by platinum or other transition metals . Another method involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are conducted under controlled conditions to ensure high yield and purity of the product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl-1,3-dimethoxydisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes and alkynes.
Reduction: Reduction of carboxamides to amines in the presence of platinum catalysts.
Substitution: Reaction with water to produce dimethylsilanol and dimethylsilanediol.
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or palladium are commonly used.
Reduction: Metal hydrides like lithium aluminum hydride.
Substitution: Water or aqueous solutions.
Major Products:
Hydrosilylation: Formation of siloxane derivatives.
Reduction: Amines from carboxamides.
Substitution: Silanols and silanediols.
Scientific Research Applications
Tetramethyl-1,3-dimethoxydisiloxane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks methoxy groups.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Contains ethoxy groups instead of methoxy.
Uniqueness: Tetramethyl-1,3-dimethoxydisiloxane is unique due to its methoxy groups, which impart different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific hydrosilylation and reduction reactions where methoxy functionality is desired .
Properties
IUPAC Name |
methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINWJBZPLWKCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334053 |
Source


|
| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18187-24-1 |
Source


|
| Record name | TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethoxytetramethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
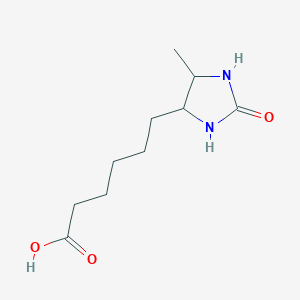



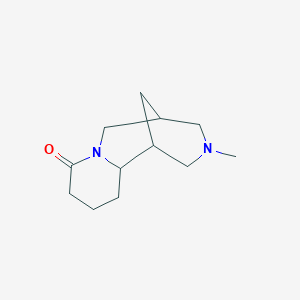
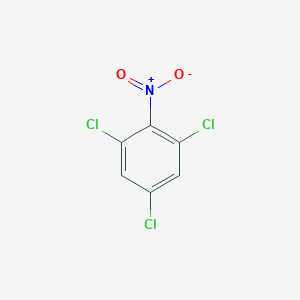
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
